5-Bromoisoquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEBLBVBKMBILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658128 | |

| Record name | 5-Bromoisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566943-98-4 | |

| Record name | 5-Bromoisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisoquinolin-6-amine: Structure, Properties, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, 5-Bromoisoquinolin-6-amine. We will delve into its core chemical identity, physicochemical properties, a reasoned synthetic protocol, and its potential as a strategic intermediate in the synthesis of complex molecular architectures. This document is structured to provide not just data, but also the scientific rationale behind the compound's behavior and synthesis, reflecting field-proven insights.

Core Chemical Identity

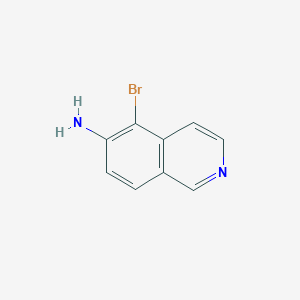

This compound is a bifunctional aromatic heterocycle. Its structure features the rigid isoquinoline scaffold, which is a common motif in pharmacologically active compounds. The molecule is substituted with a bromine atom at the C5 position and an amine group at the C6 position. These two functional groups offer orthogonal reactivity, making it a highly versatile building block in synthetic chemistry.

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively published. The table below summarizes key identifiers and includes predicted properties based on its structure. These predictions are valuable for designing experimental conditions such as reaction solvents, purification methods, and storage.

| Property | Value | Source/Note |

| Molecular Weight | 223.07 g/mol | Calculated[2][3] |

| Appearance | Likely a solid | Inferred from related compounds[4] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol/ethanol. | Inferred from structure |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| pKa (most basic) | Predicted ~4.5-5.5 (Isoquinoline Nitrogen) | Estimated based on isoquinoline |

| pKa (most acidic) | Predicted ~16-17 (Amine N-H) | Estimated based on aniline |

Proposed Synthesis and Mechanistic Rationale

A direct, documented synthesis for this compound is not readily found in the literature. However, a robust and logical synthetic route can be proposed based on well-established transformations of the isoquinoline core. The strategy hinges on the synthesis of 5-bromoisoquinoline, a known intermediate, followed by regioselective introduction of the amino group.

Core Principle: The synthesis leverages the "swamping catalyst" effect for the initial bromination of isoquinoline, which directs the electrophile to the C5 position. Subsequent electrophilic aromatic substitution (nitration) is then directed by the existing bromo-substituent, followed by a standard reduction to yield the target amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromoisoquinoline This procedure is adapted from established methods for the selective bromination of isoquinoline.[5][6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (e.g., 10 volumes relative to isoquinoline). Cool the acid to 0°C in an ice bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Bromination: Cool the resulting solution to approximately -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise, maintaining the temperature between -25°C and -20°C.

-

Causality: At low temperatures in strong acid, isoquinoline is protonated. This deactivates the pyridine ring towards electrophilic attack. The "swamping" sulfuric acid complexes with the molecule, directing the incoming electrophile (Br+) preferentially to the C5 and C8 positions of the benzenoid ring. C5 is often the major product.[7]

-

-

Reaction Monitoring & Workup: Stir the mixture for several hours at -20°C to -18°C. Monitor completion by TLC. Pour the reaction mixture onto crushed ice. Carefully basify with aqueous ammonia or NaOH to pH > 9, keeping the temperature low.

-

Extraction & Purification: Extract the aqueous slurry with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline. Purify by distillation or recrystallization.[6]

Step 2: Nitration of 5-Bromoisoquinoline

-

Reaction Setup: Add the purified 5-bromoisoquinoline (1.0 eq.) to concentrated sulfuric acid at 0°C.

-

Nitrating Agent: Slowly add potassium nitrate (KNO₃, 1.0-1.2 eq.) while maintaining the temperature at or below 5°C.

-

Causality: This is a standard electrophilic nitration. The bromine atom is an ortho-, para-director. However, the directing influence within the fused ring system is complex. Nitration is expected to occur on the benzenoid ring, with potential products being 5-bromo-6-nitroisoquinoline and 5-bromo-8-nitroisoquinoline. The separation of these isomers is critical.

-

-

Workup & Isolation: After stirring for 1-2 hours, pour the reaction onto ice, neutralize, and extract as described in Step 1. The resulting solid will be a mixture of isomers.

Step 3: Reduction and Final Purification

-

Reaction Setup: Dissolve the crude nitro-intermediate mixture in a solvent like ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent such as iron powder and ammonium chloride in water, or tin(II) chloride in concentrated HCl.[7] Heat the reaction to reflux.

-

Causality: These are standard conditions for the reduction of an aromatic nitro group to an amine. The reaction is typically robust and high-yielding.

-

-

Workup & Purification: After completion, filter the reaction mixture (if using a solid metal) and neutralize the filtrate. Extract the product into an organic solvent. The crude product will contain a mixture of amino isomers. A final, careful purification by column chromatography (silica gel) is essential to isolate the desired this compound from its isomers.

Spectroscopic Profile (Predicted)

No experimental spectra are publicly available. The following data is predicted based on the chemical structure and analysis of similar compounds.[8][9] This serves as a guide for characterization.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~9.2 | s | H-1 | Deshielded proton adjacent to the isoquinoline nitrogen. |

| ~8.5 | d | H-3 | Proton on the pyridine ring. |

| ~7.8 | d | H-4 | Proton on the pyridine ring, coupled to H-3. |

| ~7.6 | d | H-8 | Ortho to the electron-donating amine, but part of the fused system. |

| ~7.4 | d | H-7 | Meta to the electron-donating amine. |

| ~5.5-6.0 | br s | -NH₂ | Broad singlet for the amine protons, exchangeable with D₂O. |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~152 | C-1 | Carbon adjacent to nitrogen. |

| ~145 | C-6 | Carbon bearing the electron-donating amine group. |

| ~143 | C-3 | Carbon in the pyridine ring. |

| ~135 | C-8a | Bridgehead carbon. |

| ~130 | C-7 | Aromatic CH. |

| ~128 | C-4a | Bridgehead carbon. |

| ~125 | C-8 | Aromatic CH. |

| ~120 | C-4 | Aromatic CH. |

| ~115 | C-5 | Carbon bearing the bromine atom. |

IR Spectroscopy & Mass Spectrometry

-

FTIR (KBr, cm⁻¹): Expect characteristic peaks around 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1620-1580 (N-H bend and C=C/C=N ring stretching), and below 800 (C-Br stretch).

-

Mass Spectrometry (EI): The molecular ion peak will show a characteristic isotopic pattern for bromine. Expect to see two peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The amine and bromide moieties provide two distinct points for diversification.

-

Reactions at the Amine Group: The -NH₂ group can undergo standard transformations such as:

-

N-Acylation/N-Sulfonylation: To introduce amide or sulfonamide functionalities, which are prevalent in bioactive molecules.

-

N-Alkylation: To generate secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be substituted (e.g., via Sandmeyer reaction) to introduce a wide variety of other functional groups (e.g., -OH, -CN, -F, -Cl).

-

-

Reactions at the Bromo Group: The C-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[11]

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Introduction of a second, different amine group.

-

Sonogashira Coupling: Introduction of alkyne functionalities.

-

Heck Coupling: Introduction of alkene functionalities.

-

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] Therefore, this compound is a strategic starting material for building libraries of novel, complex compounds for high-throughput screening and lead optimization in drug discovery programs.[15]

Conclusion

This compound represents a valuable, albeit not widely characterized, chemical tool. Its structure combines the biologically relevant isoquinoline core with two of the most synthetically useful functional groups in organic chemistry. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted. The proposed synthetic route, based on established chemical principles, provides a clear pathway for its preparation in the laboratory. For scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceuticals, agrochemicals, or materials science, this compound offers significant potential as a key building block for molecular innovation.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jptcp.com [jptcp.com]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

Spectroscopic Profile of 5-Bromoisoquinolin-6-amine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Bromoisoquinolin-6-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of such molecules is paramount for accelerating discovery. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for the empirical acquisition and validation of this critical data.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid isoquinoline core, functionalized with a bromine atom and an amine group on the benzenoid ring. This specific arrangement of substituents dictates a unique electronic environment, which is reflected in its spectroscopic signatures. The following sections provide a predictive summary of the key spectral data. It is important to note that while these predictions are based on sound scientific principles, empirical verification is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are presented below.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.1 | s | - | H-1 |

| ~8.3 | d | ~6.0 | H-3 |

| ~7.8 | d | ~6.0 | H-4 |

| ~7.6 | s | - | H-7 |

| ~7.4 | s | - | H-8 |

| ~5.5 | s (broad) | - | -NH₂ |

Causality Behind Predictions:

-

The protons on the pyridine ring (H-1, H-3, and H-4) are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom.

-

The singlet nature of H-1 is a characteristic feature of the isoquinoline ring system.

-

The protons on the substituted benzene ring (H-7 and H-8) will have their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing bromine atom. The exact positions are predicted based on additive substituent effects.

-

The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on solvent and concentration.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~145 | C-6 |

| ~143 | C-3 |

| ~135 | C-4a |

| ~128 | C-8a |

| ~125 | C-8 |

| ~122 | C-7 |

| ~118 | C-4 |

| ~110 | C-5 |

Causality Behind Predictions:

-

The chemical shifts are predicted based on the known values for isoquinoline and the substituent effects of the bromine and amine groups.

-

Carbons directly attached to the nitrogen (C-1 and C-3) and the amine group (C-6) will be significantly affected.

-

The carbon bearing the bromine (C-5) is expected to be shielded compared to an unsubstituted carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) of primary amine |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring) of primary amine |

| 1550 - 1450 | Medium to Strong | C=C and C=N stretching of the isoquinoline ring |

| 1335 - 1250 | Strong | C-N stretching of the aromatic amine[1] |

| ~850 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~600 | Medium | C-Br stretching |

Expert Insights:

-

The presence of two distinct, sharp bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[1][2] This is a critical diagnostic feature to distinguish it from secondary or tertiary amines.

-

The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of bromine.

| m/z | Interpretation |

| 222/224 | Molecular ion peak ([M]⁺) showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |

| 143 | Fragment ion corresponding to the loss of Br ([M-Br]⁺) |

| 116 | Further fragmentation, likely loss of HCN from the [M-Br]⁺ fragment |

Trustworthiness of the Protocol: The distinctive isotopic signature of bromine provides a self-validating system for confirming the presence of this halogen in the molecule. The observation of two peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments is a definitive indicator.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be robust and reproducible.

NMR Data Acquisition Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Optimize the field homogeneity by shimming.

-

Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

-

Average 16-32 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 200-220 ppm.

-

A significantly larger number of scans (e.g., 1024-4096) will be required compared to ¹H NMR to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. For ¹H spectra, integrate the signals to determine proton ratios. For both ¹H and ¹³C spectra, perform peak picking to identify the precise chemical shifts.

IR Data Acquisition Workflow

Caption: Workflow for IR Spectroscopic Analysis.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of this compound onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in the data table above.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for Mass Spectrometric Analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system (LC-MS or GC-MS).

-

Ionization: Utilize an appropriate ionization technique. For a relatively polar molecule like this, Electrospray Ionization (ESI) in positive ion mode is a suitable choice.[3] Electron Ionization (EI) can also be used, particularly with GC-MS, and will likely lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Examine the spectrum for the molecular ion peak and confirm the presence of the bromine isotopic pattern. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust framework for its unequivocal structural elucidation and purity assessment. The predicted data and detailed protocols within this guide offer researchers and drug development professionals a solid foundation for their work with this and structurally related compounds. Adherence to these rigorous analytical practices ensures data integrity and accelerates the pace of scientific discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromoisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinolin-6-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can compromise the integrity and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It offers detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, alongside a systematic approach to evaluating its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated, and self-validating systems are described to ensure data integrity. This guide is intended to be a practical resource for researchers, enabling them to generate robust and reliable data to inform critical decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the molecule, with solubility and stability at the forefront. For a compound like this compound, which serves as a foundational scaffold for more complex drug molecules, a thorough understanding of these parameters is not just beneficial, but essential.

Solubility directly impacts a drug's bioavailability. An API must dissolve in physiological fluids to be absorbed into the bloodstream and reach its target. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, early-stage characterization of a compound's solubility profile in various solvents and pH conditions is a critical step in risk assessment and mitigation.

Stability , on the other hand, dictates the shelf-life and safety of a drug product. A compound that degrades under common storage or physiological conditions can lose its therapeutic efficacy and potentially form toxic byproducts. Forced degradation studies are intentionally aggressive experiments designed to predict the long-term stability of a drug substance, identify potential degradants, and establish stability-indicating analytical methods.

This guide provides a structured and scientifically-grounded approach to systematically evaluate the solubility and stability of this compound, empowering researchers to make data-driven decisions and accelerate the development of novel therapeutics.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial before embarking on experimental work.

| Property | Value | Source |

| Chemical Structure |  | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 566943-98-4 | [1] |

| Predicted Appearance | Solid | [3] |

The structure reveals a bicyclic aromatic system (isoquinoline) substituted with a bromine atom and an amino group. The aromatic nature suggests potential for π-π stacking interactions and relative planarity. The amino group can act as a hydrogen bond donor and a base, while the nitrogen in the isoquinoline ring is a hydrogen bond acceptor. The bromine atom adds to the molecule's lipophilicity. These features will influence its solubility and potential degradation pathways.

Comprehensive Solubility Assessment

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements to provide a holistic understanding of the compound's behavior.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer. It is a high-throughput method ideal for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[4]

This protocol is designed to rapidly assess the precipitation of this compound in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a clear-bottom 96-well microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in nephelometry units indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic Solubility: The Gold Standard for Pre-formulation

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, determined when the solid and dissolved forms are in equilibrium.[4] This is a lower-throughput but more accurate method, crucial for pre-formulation and lead optimization.[4] The shake-flask method is the gold standard for this determination.[5]

This protocol determines the equilibrium solubility of this compound in various aqueous and organic solvents.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The thermodynamic solubility is the measured concentration of the saturated solution.

Caption: A logical workflow for the comprehensive solubility assessment of this compound.

In-depth Stability Profiling: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6][7] These studies involve exposing the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation.[6] The results are instrumental in developing stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[8] The International Council for Harmonisation (ICH) provides guidelines for these studies, specifically in ICH Q1A(R2) and Q1B.[1][2]

Development of a Stability-Indicating Analytical Method

Before initiating forced degradation studies, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The method must be able to separate the intact this compound from its degradation products and any other impurities.

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A UV detector set at a wavelength where this compound has significant absorbance should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Conditions

The following stress conditions should be applied to this compound in both solid and solution states. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under long-term storage.[9]

-

Acidic Conditions: Reflux the compound in 0.1 M hydrochloric acid (HCl) at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[10]

-

Basic Conditions: Reflux the compound in 0.1 M sodium hydroxide (NaOH) at 60°C for a specified period.[10]

-

Neutral Conditions: Reflux the compound in water at 60°C for a specified period.

-

Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[10]

-

Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a specified period.

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][11] A control sample should be protected from light.

Caption: A systematic workflow for conducting forced degradation studies on this compound.

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

-

Solubility Data: Report kinetic and thermodynamic solubility in standard units (e.g., µg/mL, µM).

-

Stability Data: For each stress condition, report the percentage of degradation of this compound and the formation of any degradation products as a percentage of the total peak area.

-

Degradation Profile: Summarize the degradation profile of the compound under all stress conditions.

-

Potential Degradation Pathways: Based on the structure of this compound and the identified degradants, propose potential degradation pathways. The primary amine is susceptible to oxidation, and the aromatic system can undergo various reactions. The bromine substituent may also be involved in degradation reactions.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its success as a building block in drug discovery and development. By following the comprehensive experimental protocols and workflows outlined in this guide, researchers can generate high-quality, reproducible data to thoroughly characterize these properties. This will enable a proactive approach to addressing potential liabilities, leading to the design of more effective and stable drug candidates.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1260769-93-4|5-Bromo-6-methylisoquinolin-1-amine|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. parchem.com [parchem.com]

Potential biological activity of 5-Bromoisoquinolin-6-amine

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromoisoquinolin-6-amine: A Privileged Scaffold Analysis

Executive Summary

The isoquinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on this compound, a specific derivative that, while not extensively studied itself, presents a compelling profile for investigation based on its constituent chemical features. The strategic placement of a bromine atom at the C5 position and an amine group at the C6 position on this scaffold suggests significant potential for targeted biological activity. The bromine can enhance binding affinity and membrane permeability through lipophilicity and halogen bonding, while the amine group provides a crucial anchor for hydrogen bonding and a versatile handle for synthetic modification.[4][5] This whitepaper will deconstruct the potential of this compound by analogical inference from structurally related compounds, postulating its primary activities in oncology, neuroprotection, and kinase inhibition. We will provide the scientific rationale for these hypotheses, propose detailed experimental workflows for validation, and outline protocols for key assays, positioning this molecule as a promising starting point for novel drug discovery programs.

Part 1: The Isoquinoline Core and Rationale for Investigation

The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in natural alkaloids and synthetic drugs, demonstrating a vast spectrum of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][6][7] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal foundation for designing molecules that interact with specific biological targets.[3]

The Subject Molecule: this compound

The specific substitution pattern of this compound provides two key features of high interest to medicinal chemists:

-

The 6-Amine Group: This functional group is a potent hydrogen bond donor and acceptor, critical for anchoring a ligand within a protein's active site. Furthermore, it serves as a highly reactive site for synthetic elaboration, allowing for the generation of extensive compound libraries via reactions like amide coupling or Buchwald-Hartwig amination to explore structure-activity relationships (SAR).[8]

-

The 5-Bromo Substituent: Halogenation, particularly with bromine, is a well-established strategy in drug design. The bromo group increases lipophilicity, which can improve cell membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. Numerous studies on related quinoline and isoquinoline scaffolds have correlated bromo-substitution with potent biological activity, particularly in anticancer applications.[4][9][10][11]

This unique combination of a versatile synthetic handle and a potency-enhancing halogen on a privileged scaffold makes this compound a high-priority candidate for biological screening.

Part 2: Postulated Biological Activities & Mechanistic Rationale

Based on extensive data from related chemical series, we can postulate several high-probability biological activities for this compound.

Potential as an Anticancer Agent via Kinase Inhibition

Causality and Rationale: The isoquinoline scaffold is the backbone of numerous protein kinase inhibitors.[12] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The RAS-RAF-MEK-ERK pathway, for instance, is frequently overactive in tumors and is a common target.[8] The 6-amino group of the target molecule is particularly significant, as 6-substituted isoquinolin-1-amine derivatives have been successfully optimized as potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[5] This suggests the C6 position is a key vector for interacting with the ATP-binding pocket of various kinases. The C5-bromo group can further enhance this interaction by occupying adjacent hydrophobic pockets or forming halogen bonds, potentially leading to high potency and selectivity. Bromo-substituted quinazolines and quinolines have demonstrated significant cytotoxicity against cancer cell lines like MCF-7 (breast) and SW480 (colon), with potencies comparable to established drugs like Erlotinib.[11][13][14]

Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), PI3Kα, and ROCK.[5][8]

Proposed Experimental Workflow: A logical workflow would begin with broad-spectrum screening and progressively narrow down to mechanistic studies.

Caption: Workflow for evaluating anticancer potential.

Potential as a Neuroprotective Agent

Causality and Rationale: Isoquinoline alkaloids are widely recognized for their neuroprotective effects, which are crucial in combating neurodegenerative diseases like Parkinson's and Alzheimer's.[15][16] The underlying pathologies of these diseases often involve oxidative stress, neuroinflammation, and neuronal apoptosis.[16][17] Neuroprotective agents function by mitigating these harmful processes.[17] The isoquinoline structure can confer antioxidant properties, while specific substitutions can modulate inflammatory pathways or inhibit key enzymes in the apoptotic cascade. Given the prevalence of this activity within the structural class, it is logical to hypothesize that this compound could protect neurons from cytotoxic insults.

Potential Mechanisms:

-

Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes.

-

Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokine release from microglia.

-

Anti-apoptotic Activity: Modulation of the Bcl-2 family of proteins or inhibition of caspase activation to prevent programmed cell death.

Proposed Experimental Workflow: An in vitro cell-based model is the ideal starting point for assessing neuroprotective potential.

Caption: Workflow for in vitro neuroprotection screening.

Part 3: Synthetic Derivatization Potential

The true value of this compound as a lead compound lies in its amenability to chemical modification for SAR studies. The amine and bromo groups are orthogonal synthetic handles for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core.

Caption: Derivatization strategies for library synthesis.

Part 4: Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., MCF-7, SW480, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include wells for "vehicle control" (DMSO only) and "untreated control".

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., recombinant human EGFR), its specific substrate (e.g., a poly-GT peptide), and ATP at its Kₘ concentration in kinase buffer.

-

Inhibitor Addition: Add this compound across a range of concentrations (e.g., 1 nM to 30 µM). Include positive control (known inhibitor, e.g., Gefitinib for EGFR) and negative control (DMSO) wells.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into ATP, which then drives the luminescent reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the log of inhibitor concentration to determine the IC₅₀ value.

Part 5: Illustrative Data Presentation

All quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| SW480 | Colorectal Adenocarcinoma | 5.1 |

| A549 | Lung Carcinoma | 7.8 |

| MRC-5 | Normal Lung Fibroblast | > 50 |

This table illustrates how to present cytotoxicity and selectivity data.

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| EGFR | 150 |

| VEGFR2 | 98 |

| ROCK-I | 45 |

| PKA | > 10,000 |

This table demonstrates a clear summary of kinase potency and selectivity.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. Its structure marries a privileged isoquinoline core with strategically placed functional groups known to impart potent biological activity. The primary hypotheses center on its utility as a scaffold for developing novel kinase inhibitors for oncology and as a potential neuroprotective agent. The immediate next steps should involve the synthesis and execution of the screening workflows detailed in this guide. Positive results from these initial assays would validate the scaffold and trigger an extensive medicinal chemistry program focused on library synthesis via the derivatization pathways outlined herein. Such a program would aim to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a preclinical candidate for further development.

References

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromoisoquinoline (CAS No. 34784-04-8): Synthesis and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline (CAS No. 34784-04-8) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its strategic importance lies in the isoquinoline core, a scaffold present in numerous biologically active compounds, combined with a bromine atom at the 5-position. This bromine serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. Consequently, 5-bromoisoquinoline is a key intermediate in the synthesis of novel drug candidates, particularly in the fields of oncology and neurology.[1][2]

This technical guide provides an in-depth exploration of 5-bromoisoquinoline, moving beyond a simple datasheet to offer practical, field-proven insights. We will delve into its fundamental properties, provide a detailed, validated synthesis protocol, and, most critically, illustrate its application in the synthesis of advanced pharmaceutical intermediates through a real-world example. The methodologies described herein are presented with a focus on the underlying scientific principles, empowering researchers to not only replicate but also adapt these techniques for their specific drug discovery programs.

Core Physicochemical & Spectroscopic Data

A comprehensive understanding of a starting material's properties is fundamental to its successful application in complex synthetic routes. The key physicochemical and spectroscopic data for 5-Bromoisoquinoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34784-04-8 | [3][4][5] |

| IUPAC Name | 5-bromoisoquinoline | [1] |

| Molecular Formula | C₉H₆BrN | [1][3] |

| Molecular Weight | 208.05 g/mol | [5] |

| Appearance | White to off-white or yellow crystalline solid | [2][3] |

| Melting Point | 83-87 °C (lit.) | [4][6] |

| Boiling Point | 95-97 °C at 0.1 mmHg | [6] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in Ethanol:PBS (pH 7.2) (1:8) at 0.5 mg/ml. | [3][6] |

| UV λmax | 220, 277, 327 nm | [3] |

| SMILES | Brc1cccc2cnccc12 | [3][4] |

| InChI Key | CYJZJGYYTFQQBY-UHFFFAOYSA-N | [3][4] |

Synthesis of 5-Bromoisoquinoline: A Validated Protocol

The regioselective synthesis of 5-bromoisoquinoline is crucial for its utility. Direct bromination of the electron-poor isoquinoline ring can be challenging, often leading to mixtures of isomers. The following protocol, adapted from a procedure published in Organic Syntheses, describes a reliable and scalable method using N-Bromosuccinimide (NBS) in strong acid, which promotes regioselective bromination at the C5 position.[2][4]

Causality of Experimental Design:

The choice of concentrated sulfuric acid as the solvent is critical. It protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the incoming electrophile (Br⁺, generated from NBS) to the benzene ring. Careful temperature control is paramount to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the final product.[4] Recrystallization of NBS prior to use is recommended to remove any succinimide impurity, ensuring high yield and purity of the product.[4]

Experimental Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of Brominated Isoquinolines for Drug Discovery

Introduction: The Strategic Value of Brominated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities, including antitumor, antihypertensive, and analgesic properties. The strategic incorporation of bromine atoms onto this privileged scaffold is a key tactic in modern drug design. Bromination serves multiple, often synergistic, purposes: it can act as a metabolic blocker to enhance pharmacokinetic profiles, modulate lipophilicity to improve membrane permeability, and crucially, introduce the potential for halogen bonding—a highly directional, non-covalent interaction that can enhance ligand-protein binding affinity and specificity.

This guide provides an in-depth exploration of the core physicochemical properties of brominated isoquinolines. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of known data but also the causal logic behind the observed properties and the experimental methodologies required for their robust characterization.

Core Physicochemical Properties: A Positional Analysis

The influence of a bromine substituent on the isoquinoline core is profoundly dependent on its position. The electronic and steric consequences of placing a bulky, electronegative atom on either the pyridine or benzene ring dictate the molecule's behavior in biological systems.

Lipophilicity (LogP & LogD): Engineering Membrane Traversal

2.1.1 The Causality: Impact on Pharmacokinetics Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient at a specific pH (LogD, typically 7.4) are paramount.[1] Optimal lipophilicity is a delicate balance: too low, and the compound may fail to cross cellular membranes; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.[1]

2.1.2 The Effect of Bromination Introducing a bromine atom invariably increases a molecule's lipophilicity. The parent isoquinoline has a calculated LogP of approximately 2.1, while its brominated counterparts typically exhibit LogP values ranging from 2.8 to 3.3. This increase enhances membrane permeability but must be carefully managed to avoid the pitfalls of excessive lipophilicity.

2.1.3 Data Summary: Lipophilicity of Bromoisoquinoline Isomers The following table summarizes computed LogP values, which serve as a reliable estimate for these compounds.

| Compound | CAS Number | Molecular Formula | Calculated LogP | Data Source |

| Isoquinoline | 119-65-3 | C₉H₇N | 2.14 | [2] |

| 1-Bromoisoquinoline | 1532-71-4 | C₉H₆BrN | 3.3 | [3] |

| 3-Bromoisoquinoline | 34784-02-6 | C₉H₆BrN | 3.2 | [4] |

| 4-Bromoisoquinoline | 1532-97-4 | C₉H₆BrN | 2.8 | [5] |

| 5-Bromoisoquinoline | 34784-04-8 | C₉H₆BrN | 2.8 | [6] |

| 6-Bromoisoquinoline | 34784-05-9 | C₉H₆BrN | 2.9 | [7] |

| 8-Bromoisoquinoline | 63927-22-0 | C₉H₆BrN | 2.8 | [8] |

2.1.4 Experimental Protocol: LogP Determination by Reversed-Phase HPLC (RP-HPLC) The RP-HPLC method is a high-throughput, reliable alternative to the traditional shake-flask method for determining lipophilicity.[7] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Methodology:

-

System Preparation: Use a C18 reversed-phase column. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.

-

Calibration:

-

Prepare a set of 5-7 reference compounds with accurately known LogP values that span the expected range of the test compound.

-

Inject each reference compound individually and record its retention time (t_R_).

-

Determine the column's dead time (t_0_) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) against the known LogP values. A linear regression of this plot yields the calibration curve.[5]

-

-

Sample Analysis:

-

Dissolve the brominated isoquinoline test compound in a suitable solvent and inject it into the same RP-HPLC system under identical conditions.

-

Record its retention time and calculate its capacity factor (k).

-

-

LogP Calculation: Interpolate the log(k) value of the test compound onto the calibration curve to determine its experimental LogP.[5]

Ionization Constant (pKa): Modulating Solubility and Target Engagement

2.2.1 The Causality: Influence on Biological Behavior The pKa of the isoquinoline nitrogen dictates its ionization state at physiological pH (~7.4). As a weak base, isoquinoline (pKa ≈ 5.1-5.4) is largely neutral at this pH.[2][9] However, this can change dramatically upon substitution. The ionization state is critical, as it governs aqueous solubility (salts are generally more soluble), the ability to cross membranes (neutral forms are more permeable), and the nature of interactions with biological targets (an ionized nitrogen can form powerful salt bridges).

2.2.2 The Effect of Bromination Bromine is an electron-withdrawing group via induction. When placed on the pyridine ring (positions 1, 3, 4), it significantly reduces the electron density on the nitrogen, making it a weaker base and thus lowering its pKa. The effect is most pronounced at positions 1 and 3 due to proximity. When placed on the benzene ring (positions 5, 6, 7, 8), the inductive effect is attenuated, resulting in a smaller decrease in basicity.

2.2.3 Data Summary: pKa of Bromoisoquinoline Isomers Experimental pKa values for this class are not widely reported, necessitating reliance on high-quality predicted values and the single available experimental datum to establish trends.

| Compound | pKa Type | pKa Value | Data Source |

| Isoquinoline | Experimental | 5.14 | [9] |

| 1-Bromoisoquinoline | Predicted | 2.03 | [10][11] |

| 3-Bromoisoquinoline | Predicted | 1.84 | [12] |

| 4-Bromoisoquinoline | Predicted | 3.30 | [13] |

| 5-Bromoisoquinoline | Experimental | 4.39 | [14] |

2.2.4 Experimental Protocol: pKa Determination by Potentiometric Titration Potentiometric titration is a highly precise and standard method for pKa determination.[15] It involves monitoring pH changes as a titrant is added to the sample solution.

Methodology:

-

Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation:

-

Dissolve the brominated isoquinoline sample in water or a water/co-solvent mixture (if solubility is low) to a concentration of approximately 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[10]

-

-

Titration:

-

Place the sample vessel on a magnetic stirrer and immerse the pH electrode.

-

For a basic compound like isoquinoline, first, acidify the solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.

-

Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH), recording the pH after each addition has stabilized. Continue until a high pH (e.g., pH 12) is reached.[11]

-

-

Data Analysis:

Thermal and Physical Properties

The melting and boiling points are fundamental properties that indicate purity, stability, and the strength of intermolecular forces. For solids, a higher melting point often correlates with a more stable crystal lattice, which can negatively impact solubility.

2.3.1 Data Summary: Physical Properties of Bromoisoquinoline Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) | Appearance | Data Source |

| 1-Bromoisoquinoline | 43-47 | 316 (Predicted) | Low Melting Solid | [11] |

| 3-Bromoisoquinoline | 63-64 | 316 (Predicted) | Solid | |

| 4-Bromoisoquinoline | 40-43 | 280-285 | Crystalline Solid | |

| 5-Bromoisoquinoline | 83-87 | N/A | White Solid | [17] |

| 6-Bromoisoquinoline | 52-57 (monohydrate) | N/A | Solid | |

| 7-Bromoisoquinoline | 67-72 | N/A | Solid | |

| 8-Bromoisoquinoline | 78-81 | N/A | White to Yellow Powder | [2] |

2.3.2 Aqueous Solubility Quantitative experimental data for the aqueous solubility of brominated isoquinolines is sparse. However, a qualitative assessment can be made based on underlying principles. The parent isoquinoline has low solubility in water.[9] Bromination increases lipophilicity, which generally leads to a decrease in aqueous solubility. This effect can be compounded by the potential for stronger crystal packing forces (as suggested by the higher melting points of solid isomers compared to the parent), which requires more energy to overcome during dissolution.

Structural Properties: The Power of the Halogen Bond

Beyond simple steric and electronic effects, the bromine atom offers a unique tool for molecular design: the halogen bond (XB). This is a highly directional, attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[12]

The strength of the halogen bond increases down the group (I > Br > Cl > F).[17] In a C-Br bond, the electron density is pulled towards the carbon, creating a region of positive electrostatic potential on the outer face of the bromine atom, along the axis of the C-Br bond. This σ-hole can interact favorably with lone pairs of electrons on amino acid residues like serines, threonines, or the peptide backbone carbonyls.[6] This interaction can significantly contribute to binding affinity and selectivity, making brominated scaffolds highly valuable in rational drug design.

Caption: Halogen bond between a C-Br group and a carbonyl oxygen.

Integrated Physicochemical Profiling Workflow

A logical, iterative workflow is essential for efficiently characterizing novel brominated isoquinolines in a drug discovery setting. The goal is to build a comprehensive data package that informs structure-activity relationships (SAR) and guides subsequent design cycles.

Caption: A workflow for the physicochemical characterization of drug candidates.

Conclusion: Synthesizing Data for Application

The physicochemical properties of brominated isoquinolines are a complex interplay of the position-dependent electronic and steric effects of the bromine substituent. Bromination consistently increases lipophilicity and decreases basicity, with the magnitude of these changes being highly sensitive to the substitution pattern. These modifications directly impact solubility, membrane permeability, and the potential for specific drug-target interactions via halogen bonding. A thorough and early characterization of these core properties, using the robust methodologies outlined in this guide, is not merely a data collection exercise; it is a fundamental pillar of rational drug design, enabling project teams to make informed decisions, optimize lead compounds, and ultimately increase the probability of success in developing novel isoquinoline-based therapeutics.

References

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Bromoisoquinoline | C9H6BrN | CID 9859134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. 1-Bromoisoquinoline | 1532-71-4 [m.chemicalbook.com]

- 11. China 1-Bromoisoquinoline CAS: 1532-71-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 12. 3-BROMOISOQUINOLINE | 34784-02-6 [chemicalbook.com]

- 13. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]

- 14. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoquinoline Alkaloids and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds that have been a cornerstone of pharmacology and medicinal chemistry for centuries.[1][2][3] Derived primarily from the amino acid tyrosine, these nitrogen-containing heterocyclic molecules exhibit a remarkable breadth of biological activities, ranging from potent analgesia to significant antimicrobial and anticancer effects.[1][2][4] This guide provides a comprehensive technical overview of isoquinoline alkaloids, designed for professionals in research and drug development. It delves into their core chemical structures, biosynthetic origins, and systematic classification. Furthermore, it offers an in-depth exploration of their key bioactivities, elucidating the underlying mechanisms of action for prominent members such as morphine, berberine, papaverine, and noscapine. To bridge theory with practice, this document includes detailed, step-by-step methodologies for the extraction, isolation, and bioactivity assessment of these compounds, aiming to equip researchers with the foundational knowledge and practical insights required to innovate in this dynamic field.

Chapter 1: Introduction to Isoquinoline Alkaloids

Definition and Core Chemical Structure

Isoquinoline alkaloids are a major group of alkaloids characterized by a core isoquinoline nucleus, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[2][5] The nitrogen atom in the pyridine ring imparts basic properties to these molecules, a defining characteristic of alkaloids.[5] The diversity within this family arises from variations in the substitution patterns on the isoquinoline core and the fusion of additional rings, leading to a wide array of complex structures.[1]

Significance in Natural Products and Medicinal Chemistry

Found predominantly in plant families such as Papaveraceae (poppy family), Berberidaceae (barberry family), and Ranunculaceae (buttercup family), isoquinoline alkaloids have been utilized in traditional medicine for millennia.[3][6] The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment in pharmacology, unveiling the immense therapeutic potential of this chemical class.[1][7] Today, isoquinoline alkaloids and their synthetic derivatives are indispensable in modern medicine, serving as analgesics (morphine, codeine), antimicrobial agents (berberine), and anticancer therapeutics (noscapine).[1][2] Their complex scaffolds continue to inspire the design and synthesis of novel drugs.[8]

Overview of Biosynthesis

The biosynthesis of isoquinoline alkaloids is a complex enzymatic process that primarily originates from the amino acid L-tyrosine.[1][9][10] Tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[11][12] A crucial condensation step, catalyzed by norcoclaurine synthase (NCS), joins these two molecules to form (S)-norcoclaurine, the central precursor to virtually all isoquinoline alkaloids.[11] From this common intermediate, a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular rearrangements, generate the vast structural diversity observed in this alkaloid family.[10][11][12]

Chapter 2: Classification of Isoquinoline Alkaloids

The structural heterogeneity of isoquinoline alkaloids allows for their classification into several major subgroups based on their core skeletal framework.[6][13][14]

| Alkaloid Class | Core Structure Description | Prominent Examples |

| Simple Isoquinolines | The basic, unsubstituted or simply substituted isoquinoline ring. | Salsoline, Mimosamycin |

| Benzylisoquinolines | An isoquinoline core with a benzyl group typically attached at the C1 position. | Papaverine, Reticuline |

| Phthalideisoquinolines | Characterized by a lactone ring (phthalide) attached to the isoquinoline system. | Noscapine |

| Protoberberines | A tetracyclic ring system formed by the incorporation of the N-methyl group and a benzyl carbon into a new ring. | Berberine, Palmatine |

| Morphinans | A complex pentacyclic structure derived from the intramolecular cyclization of a benzylisoquinoline precursor. | Morphine, Codeine, Thebaine |

| Aporphines | Formed by intramolecular C-C phenol coupling of a benzylisoquinoline precursor, resulting in a tetracyclic system. | Boldine, Glaucine |

| Bisbenzylisoquinolines | Dimeric structures formed by the coupling of two benzylisoquinoline units. | Tubocurarine, Berbamine |

Chapter 3: Key Bioactivities and Mechanisms of Action

Isoquinoline alkaloids exhibit a wide spectrum of pharmacological effects. This section details the bioactivities of key representative compounds.[1][4][15]

Analgesic and Narcotic Properties (Morphinans)

Key Alkaloid: Morphine

Mechanism of Action: Morphine exerts its potent analgesic effects by acting as an agonist primarily at the μ (mu)-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[16][17][18] Binding of morphine to these receptors triggers a signaling cascade that leads to:

-

Presynaptic Inhibition: Inhibition of voltage-gated Ca2+ channels, which reduces the release of excitatory neurotransmitters like substance P and glutamate from nociceptive nerve terminals.

-

Postsynaptic Hyperpolarization: Activation of G-protein-coupled inwardly rectifying K+ channels (GIRKs), leading to an efflux of K+ and hyperpolarization of the postsynaptic neuron, making it less likely to fire.[16][19]

This dual action effectively dampens the transmission of pain signals from the periphery to the brain.[19]

Caption: Morphine's dual mechanism of analgesia at the synapse.

Antimicrobial and Antiprotozoal Activity (Protoberberines)

Key Alkaloid: Berberine

Mechanism of Action: Berberine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[20] Its mechanisms are multi-faceted and include:

-

Inhibition of Cell Division: Berberine is known to inhibit the bacterial cell division protein FtsZ, which is a crucial component of the cytokinetic ring (Z-ring) in prokaryotes. Disruption of FtsZ polymerization prevents cell division and leads to bacterial filamentation and death.

-

DNA Intercalation and Topoisomerase Inhibition: Berberine can intercalate into DNA and inhibit topoisomerase enzymes, which are vital for DNA replication and repair, thereby disrupting essential cellular processes.[13]

-

Membrane Damage: It can disrupt the integrity of the cell membrane and inhibit membrane-bound enzymes.

Anticancer and Cytotoxic Effects

Key Alkaloids: Noscapine, Berberine

Mechanism of Action (Noscapine): Noscapine, a phthalideisoquinoline alkaloid, has emerged as a promising anticancer agent with low toxicity to normal cells.[21][22][23] Its primary mechanism involves the disruption of microtubule dynamics.[24][25] Unlike taxanes or vinca alkaloids, noscapine binds to tubulin and alters its conformation, leading to a prolonged mitotic arrest in cancer cells without significantly affecting the total microtubule polymer mass.[23][24] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[21][23][24]

Mechanism of Action (Berberine): Berberine induces apoptosis in cancer cells through multiple pathways.[26] It can activate the AMP-activated protein kinase (AMPK) pathway, which in turn can suppress cancer cell proliferation.[26][27] Additionally, berberine has been shown to:

-

Generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[13]

-

Down-regulate the expression of anti-apoptotic proteins like Bcl-2.[24]

-

Up-regulate the expression of pro-apoptotic proteins like Bax and caspases.[24]

Caption: Simplified apoptotic pathways induced by Noscapine and Berberine.

Cardiovascular Effects (Benzylisoquinolines)

Key Alkaloid: Papaverine

Mechanism of Action: Papaverine is a non-specific smooth muscle relaxant and vasodilator.[28][29] Its primary cardiovascular effect stems from its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of proteins that sequester intracellular calcium, leading to smooth muscle relaxation and vasodilation in coronary, cerebral, and peripheral arteries.[30] This action improves blood flow, especially in vessels affected by spasms.[29][30]

Chapter 4: Methodologies for Isolation and Analysis

The extraction and purification of isoquinoline alkaloids from natural sources is a critical first step for research and development.

Protocol: Acid-Base Extraction from Plant Matrices

This method leverages the basic nature of alkaloids to separate them from other neutral or acidic plant components.

Causality: Alkaloids contain a basic nitrogen atom that can be protonated in an acidic solution to form a water-soluble salt. Conversely, in a basic solution, they are deprotonated to their free-base form, which is soluble in organic solvents. This differential solubility is the basis for the separation.

Step-by-Step Methodology:

-

Maceration: Grind the dried plant material into a fine powder to increase surface area. Macerate the powder in an acidic aqueous solution (e.g., 5% HCl in water) for 24-48 hours. This protonates the alkaloids, converting them into their salt form and extracting them into the aqueous layer.

-

Filtration: Filter the mixture to remove the solid plant material (marc). The filtrate contains the alkaloid salts.

-

Basification: Slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) to the acidic filtrate until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free-base form, which will precipitate or become insoluble in the aqueous layer.

-

Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane or chloroform). Shake vigorously and allow the layers to separate. The uncharged alkaloid free-bases will partition into the organic layer.

-

Collection and Concentration: Collect the organic layer. Repeat the extraction process on the aqueous layer 2-3 times with fresh organic solvent to ensure complete recovery. Combine the organic extracts.

-

Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude alkaloid extract.

Caption: Workflow for acid-base extraction of alkaloids.

Chromatographic Separation and Purification

The crude extract is a mixture of different alkaloids and impurities. Chromatographic techniques are essential for isolating individual compounds.

-

Column Chromatography: Often used for initial, large-scale separation. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina). A solvent system (mobile phase) of increasing polarity is passed through the column, separating compounds based on their differential adsorption to the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and analysis. Reverse-phase HPLC (with a nonpolar stationary phase like C18 and a polar mobile phase) is commonly employed for alkaloid separation.

Structural Elucidation